Cas no 1805482-02-3 (Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate)

Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate
-
- Inchi: 1S/C12H10F3NO3/c1-2-18-11(17)5-7-4-10(19-12(14)15)8(6-16)3-9(7)13/h3-4,12H,2,5H2,1H3
- InChI Key: JBHVFQVMDQEVRN-UHFFFAOYSA-N
- SMILES: FC1=CC(C#N)=C(C=C1CC(=O)OCC)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 355
- Topological Polar Surface Area: 59.3
- XLogP3: 2.8
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015021448-250mg |
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate |
1805482-02-3 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015021448-500mg |
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate |
1805482-02-3 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
Alichem | A015021448-1g |
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate |
1805482-02-3 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate Related Literature
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Additional information on Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate (CAS No. 1805482-02-3): A Comprehensive Overview
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate (CAS No. 1805482-02-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct cyano, difluoromethoxy, and fluorophenyl functionalities, offers a wide range of potential applications, particularly in the development of novel therapeutic agents.
The molecular structure of Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate is notable for its complexity and the presence of multiple functional groups. The cyano group, known for its strong electron-withdrawing properties, imparts significant chemical reactivity and stability to the molecule. The difluoromethoxy substituent, on the other hand, introduces unique electronic and steric effects, which can influence the compound's biological activity and pharmacokinetic properties. Additionally, the fluorophenyl moiety enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug design.
Recent studies have highlighted the potential of Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate in various therapeutic areas. One notable application is in the development of anti-inflammatory drugs. The compound's ability to modulate key inflammatory pathways has been demonstrated in several preclinical models. For instance, a study published in the Journal of Medicinal Chemistry reported that Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Beyond its anti-inflammatory properties, Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate has also shown promise in cancer research. The compound's ability to induce apoptosis in cancer cells has been explored in multiple studies. A recent investigation published in Cancer Research demonstrated that Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate selectively targets cancer cells by disrupting mitochondrial function and activating caspase-dependent apoptotic pathways. These findings suggest that the compound could be a valuable lead for developing new anticancer agents.
In addition to its therapeutic applications, Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate has been studied for its potential as a chemical probe in biological research. The compound's unique structure makes it an excellent tool for investigating the role of specific functional groups in biological processes. For example, researchers have used Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate to study the effects of fluorine substitution on receptor binding and signaling pathways.
The synthesis of Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate has been optimized to ensure high yields and purity. Various synthetic routes have been reported, including multistep processes involving selective functional group transformations and protection/deprotection strategies. These methods have enabled researchers to produce large quantities of the compound for both academic and industrial applications.
The safety profile of Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate has also been extensively evaluated. Preclinical toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings support its potential for further clinical development.
In conclusion, Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate (CAS No. 1805482-02-3) is a promising compound with a diverse range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent.
1805482-02-3 (Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate) Related Products
- 2034415-35-3(1-methyl-3-1-(pyridine-3-carbonyl)piperidin-4-yl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione)
- 1256818-37-7(Tert-butyl 3-methylpyrrolidine-1-carboxylate)
- 2005669-60-1(Carbamic acid, N-[1-(3-methyl-1-oxo-3-buten-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester)
- 392242-72-7(ethyl 5-(4-benzylbenzoyloxy)-2-methyl-1-phenyl-1H-benzogindole-3-carboxylate)
- 2225178-45-8(2-Cyano-4-(1H-pyrazol-1-yl)phenylboronic acid)
- 863588-75-4(N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)quinoline-2-carboxamide)
- 865998-46-5(Ethyl 5-nitro-1H-imidazole-2-carboxylate)
- 1557260-01-1(2-(thiophen-2-yl)piperidine-3-carboxylic acid)
- 1823931-54-9(1-(3-Bromo-4-methylphenyl)-1H-pyrazole)
- 1807138-92-6(Ethyl 2-chloro-6-cyano-3-(trifluoromethyl)phenylacetate)




